Cas no 1074-38-0 (5-methyl-2-nitro-pyridine)
5-methyl-2-nitro-pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-Methyl-2-nitropyridine
- 2-Nitro-5-picoline
- 3-Methyl-6-nitropyridine
- 2-NITRO-5-METHYLPYRIDINE
- 6-Nitro-3-picoline
- 3-Picoline, 6-nitro-
- 5-methyl-2-nitro-pyridine
- NSC80299
- 5-Methyl-2-nitropyridine #
- FISOVIVSROCTBV-UHFFFAOYSA-N
- 2-NITRO-5-METHYL PYRIDINE
- BCP10982
- BBL103794
- STL557604
- FCH840731
- SBB065363
- RP20419
- SB21439
- SY030922
- OR345200
- EN0
- EN001742
- C081
- AKOS006274192
- MFCD00234182
- 1074-38-0
- AMY5184
- NSC-80299
- NSC 80299
- A801697
- DTXSID60292080
- AC-907/25004529
- AS-19485
- J-517763
- SCHEMBL7988299
- FT-0645728
- VUF5YE2K9G
- Pyridine, 5-methyl-2-nitro-
- M2890
- CS-W002554
- DB-004187
-
- MDL: MFCD00234182
- Inchi: 1S/C6H6N2O2/c1-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3
- InChI Key: FISOVIVSROCTBV-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(C)=CN=1)=O
Computed Properties
- Exact Mass: 138.04300
- Monoisotopic Mass: 138.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 58.7
Experimental Properties
- Density: 1.246
- Melting Point: 93.0 to 97.0 deg-C
- Boiling Point: 283.7 °C at 760mmHg
- Flash Point: 125.4 °C
- Refractive Index: 1.558
- PSA: 58.71000
- LogP: 1.82140
5-methyl-2-nitro-pyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Storage Condition:Inert atmosphere,Room Temperature
5-methyl-2-nitro-pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-methyl-2-nitro-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM120912-25g |
5-Methyl-2-nitropyridine |
1074-38-0 | 98% | 25g |
$122 | 2021-08-06 | |
| Chemenu | CM120912-100g |
5-Methyl-2-nitropyridine |
1074-38-0 | 98% | 100g |
$337 | 2021-08-06 | |
| TRC | M339313-10mg |
5-Methyl-2-nitropyridine |
1074-38-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M339313-50mg |
5-Methyl-2-nitropyridine |
1074-38-0 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M339313-100mg |
5-Methyl-2-nitropyridine |
1074-38-0 | 100mg |
$ 80.00 | 2022-06-03 | ||
| Chemenu | CM120912-10g |
5-Methyl-2-nitropyridine |
1074-38-0 | 98% | 10g |
$62 | 2023-11-25 | |
| Chemenu | CM120912-25g |
5-Methyl-2-nitropyridine |
1074-38-0 | 98% | 25g |
$122 | 2023-11-25 | |
| Chemenu | CM120912-100g |
5-Methyl-2-nitropyridine |
1074-38-0 | 98% | 100g |
$479 | 2023-11-25 | |
| Apollo Scientific | OR345200-1g |
5-Methyl-2-nitropyridine |
1074-38-0 | 98% | 1g |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR345200-5g |
5-Methyl-2-nitropyridine |
1074-38-0 | 98% | 5g |
£33.00 | 2025-02-20 |
5-methyl-2-nitro-pyridine Suppliers
5-methyl-2-nitro-pyridine Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 5-methyl-2-nitro-pyridine
Research Brief on 5-Methyl-2-Nitro-Pyridine (CAS: 1074-38-0): Recent Advances and Applications in Chemical Biology and Pharmaceuticals
5-Methyl-2-nitro-pyridine (CAS: 1074-38-0) is a nitro-substituted pyridine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and material science. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial and anticancer agents. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanistic insights, and emerging therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 5-methyl-2-nitro-pyridine as a precursor for the synthesis of pyridine-based kinase inhibitors targeting EGFR mutations in non-small cell lung cancer (NSCLC). The nitro group facilitated selective functionalization via Pd-catalyzed cross-coupling reactions, yielding compounds with sub-micromolar IC50 values. Notably, the methyl group at the 5-position enhanced metabolic stability compared to unsubstituted analogs, as evidenced by in vitro microsomal assays.
In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 5-methyl-2-nitro-pyridine exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. The nitro group's electron-withdrawing properties were found to be critical for membrane penetration, while the methyl group modulated lipophilicity to optimize bacterial uptake. Structure-activity relationship (SAR) studies identified the 2-nitro-5-methyl motif as essential for maintaining antibacterial potency while reducing cytotoxicity against mammalian cells.
From a mechanistic perspective, computational studies published in Physical Chemistry Chemical Physics (2023) employed density functional theory (DFT) to analyze the electronic properties of 5-methyl-2-nitro-pyridine. The results revealed that the methyl group induces significant charge redistribution, affecting the compound's dipole moment (calculated at 4.12 D) and its interaction with biological targets. These insights are informing the design of next-generation drug candidates where precise control of electronic effects is required for target engagement.
Industrial applications have also emerged, with patent filings from 2023-2024 describing the use of 5-methyl-2-nitro-pyridine in the synthesis of organic electronic materials. Its ability to undergo facile reduction to the corresponding amine has been exploited in the development of conductive polymers for biosensor applications. A notable example includes its incorporation into molecularly imprinted polymers (MIPs) for the detection of biomarkers in point-of-care diagnostics.
Looking forward, the unique properties of 5-methyl-2-nitro-pyridine position it as a valuable scaffold in fragment-based drug discovery (FBDD). Recent fragment screening campaigns have identified this core structure as a privileged fragment for protein-protein interaction (PPI) inhibition, particularly in disrupting the p53-MDM2 interaction pathway. Researchers are now exploring its potential in PROTAC (proteolysis targeting chimera) design, leveraging the nitro group for subsequent conjugation with E3 ligase ligands.
In conclusion, 5-methyl-2-nitro-pyridine (1074-38-0) continues to demonstrate multifaceted utility across chemical biology and pharmaceutical research. Its synthetic accessibility, tunable electronic properties, and demonstrated biological activities make it a compound of enduring interest. Future research directions likely include expanded applications in targeted protein degradation and the development of novel antinfectives addressing antimicrobial resistance challenges.
1074-38-0 (5-methyl-2-nitro-pyridine) Related Products
- 18368-71-3(4-Methyl-2-nitropyridine)
- 8015-91-6(Cinnamon Bark Oil)
- 65169-29-1(3,4-dimethyl-2-nitro-Pyridine)
- 65169-41-7(Pyridine,3,5-dimethyl-2-nitro-)
- 97608-11-2(Pyridine,2-nitro-5-phenyl-)
- 18368-73-5(3-Methyl-2-nitropyridine)
- 1313371-90-2(5-Ethynyl-2-nitropyridine)
- 1378588-29-4(6-Nitropyridine-3-carbonitrile)
- 125889-39-6(5-ethenyl-2-nitropyridine)
- 448968-52-3(5-(bromomethyl)-2-nitroPyridine)